molecular formula C13H17ClN2O B2743264 (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride CAS No. 1786622-63-6

(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride

Cat. No.: B2743264
CAS No.: 1786622-63-6
M. Wt: 252.74
InChI Key: SJBWKGPSJZQXQV-MERQFXBCSA-N
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Description

(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride is a chemical compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride typically involves the following steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carboxylic acid or its derivative.

    Introduction of Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the isoindolinone core.

    Resolution of Enantiomers: The (S)-enantiomer is separated from the racemic mixture using chiral resolution techniques.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Optimization of Reaction Conditions: Using catalysts, solvents, and temperature control to maximize yield and purity.

    Scalable Techniques: Employing continuous flow reactors or large-scale batch reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the isoindolinone core, potentially converting it to a more saturated ring system.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Saturated isoindolinone derivatives.

    Substitution Products: Various substituted isoindolinone derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride: The enantiomer of the compound, which may have different biological activities.

    Other Isoindolinone Derivatives: Compounds with similar core structures but different substituents, such as 2-(Pyrrolidin-3-yl)isoindolin-1-one hydrochloride.

Uniqueness

(S)-2-(Piperidin-3-yl)isoindolin-1-one hydrochloride is unique due to its specific stereochemistry and the presence of the piperidinyl group, which can significantly influence its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

2-[(3S)-piperidin-3-yl]-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c16-13-12-6-2-1-4-10(12)9-15(13)11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBWKGPSJZQXQV-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CC3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)N2CC3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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